molecular formula C18H17NO2 B8475472 (2-(2-Methoxyphenyl)-8-methylquinolin-3-yl)methanol

(2-(2-Methoxyphenyl)-8-methylquinolin-3-yl)methanol

Cat. No. B8475472
M. Wt: 279.3 g/mol
InChI Key: OMNZSDAWINGTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08193199B2

Procedure details

Prepared according to Procedure B using 2-(2-methoxyphenyl)-8-methylquinoline-3-carbaldehyde (0.250 g, 0.9 mmol), and sodium borohydride (0.0378 g, 1.35 mmol, 1.5 eq), in THF (5 mL). (2-(2-Methoxyphenyl)-8-methylquinolin-3-yl)-methanol was obtained as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.41 (1H, s), 7.92 (1H, d, J=7.8 Hz), 7.64 (1H, d, J=7.0 Hz), 7.50-7.59 (2H, m), 7.33 (1H, dd, J=7.4, 1.6 Hz), 7.22 (1H, d, J=7.8 Hz), 7.16 (1H, t, J=7.2 Hz), 5.37 (1H, t, J=5.5 Hz), 3.79 (3H, s), 2.72 (3H, s) Mass Spectrum (ESI) m/e=280.1 (M+1)
Name
2-(2-methoxyphenyl)-8-methylquinoline-3-carbaldehyde
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.0378 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[C:18]([CH:19]=[O:20])=[CH:17][C:16]2[C:11](=[C:12]([CH3:21])[CH:13]=[CH:14][CH:15]=2)[N:10]=1.[BH4-].[Na+]>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[C:18]([CH2:19][OH:20])=[CH:17][C:16]2[C:11](=[C:12]([CH3:21])[CH:13]=[CH:14][CH:15]=2)[N:10]=1 |f:1.2|

Inputs

Step One
Name
2-(2-methoxyphenyl)-8-methylquinoline-3-carbaldehyde
Quantity
0.25 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=NC2=C(C=CC=C2C=C1C=O)C
Step Two
Name
Quantity
0.0378 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1=NC2=C(C=CC=C2C=C1CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.